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Aimed at researchers, scientists, and drug development professionals, this guide provides an

objective cross-study comparison of oliceridine's clinical trial performance against traditional

opioids, supported by experimental data and detailed methodologies.

Oliceridine, a novel intravenous opioid agonist, has been the subject of extensive clinical

investigation for the management of moderate to severe acute pain. Its unique mechanism as a

G-protein biased agonist at the μ-opioid receptor suggests a potential for an improved safety

and tolerability profile compared to conventional opioids like morphine, which activate both G-

protein and β-arrestin pathways. This guide synthesizes the results from key clinical trials to

offer a comprehensive comparison.

Mechanism of Action: A Biased Approach
Traditional opioids, such as morphine, exert their analgesic effects by activating G-protein

signaling pathways upon binding to the μ-opioid receptor. However, they also trigger the β-

arrestin pathway, which is associated with many of the well-known opioid-related adverse

events, including respiratory depression and gastrointestinal issues. Oliceridine is designed to

preferentially activate the G-protein pathway while minimizing the recruitment of β-arrestin.[1]

This biased agonism is hypothesized to separate the desired analgesic effects from the

undesirable side effects.
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Figure 1: Signaling Pathways of Traditional Opioids vs. Oliceridine

Pivotal Clinical Trials: APOLLO-1 & APOLLO-2
The efficacy and safety of oliceridine were primarily evaluated in two Phase 3, randomized,

double-blind, placebo- and active-controlled trials: APOLLO-1 (in patients undergoing

bunionectomy) and APOLLO-2 (in patients undergoing abdominoplasty).[2][3][4][5]
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A generalized workflow for the APOLLO trials is depicted below.
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Figure 2: Generalized Experimental Workflow for APOLLO Trials

Key aspects of the trial protocols were as follows:

Patient Population: Adults with moderate to severe postoperative pain following either

bunionectomy (APOLLO-1) or abdominoplasty (APOLLO-2).[2][3]

Study Arms: Patients were randomized to receive intravenous oliceridine, morphine, or

placebo.[2][3]

Dosing Regimens:

Oliceridine: A 1.5 mg loading dose followed by patient-controlled analgesia (PCA) demand

doses of 0.1 mg, 0.35 mg, or 0.5 mg.[2][3][4][5]
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Morphine: A 4 mg loading dose followed by 1 mg PCA demand doses.[2][3][4][5]

Placebo: A loading dose and PCA demand doses with no active drug.[2][3]

Primary Endpoint: The primary efficacy endpoint was the proportion of treatment responders,

defined as patients who experienced at least a 30% decrease in their pain intensity score,

did not receive rescue medication, and did not discontinue due to lack of efficacy.

Secondary Endpoints: Included comparisons of efficacy to morphine and assessments of

safety and tolerability, such as the incidence of adverse events.[2][3]

Comparative Efficacy Results
The APOLLO trials demonstrated that oliceridine was superior to placebo in providing pain

relief. The higher doses of oliceridine (0.35 mg and 0.5 mg demand doses) were found to be

non-inferior to morphine in analgesic efficacy.

Trial Treatment Group Responder Rate (%) p-value vs. Placebo

APOLLO-1

(Bunionectomy)
Oliceridine 0.1 mg 50.0 <0.0001

Oliceridine 0.35 mg 62.0 <0.0001

Oliceridine 0.5 mg 65.8 <0.0001

Morphine 1 mg 48.7 <0.0001

Placebo 15.2 -

APOLLO-2

(Abdominoplasty)
Oliceridine 0.1 mg 61.0 <0.05

Oliceridine 0.35 mg 76.3 <0.05

Oliceridine 0.5 mg 70.0 <0.05

Morphine 1 mg 78.3 <0.05

Placebo 45.7 -

Table 1: Responder Rates in APOLLO-1 and APOLLO-2 Trials[3]
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Comparative Safety and Tolerability
A key objective of the oliceridine development program was to demonstrate an improved safety

profile compared to conventional opioids. The APOLLO trials collected extensive data on

adverse events.

Adverse

Event
Trial

Oliceridine

0.35 mg (%)

Oliceridine

0.5 mg (%)

Morphine 1

mg (%)
Placebo (%)

Nausea APOLLO-1 32.9 46.8 51.3 12.7

APOLLO-2 47.4 53.8 62.0 30.4

Vomiting APOLLO-1 13.9 21.5 27.6 6.3

APOLLO-2 26.3 31.3 45.6 13.9

Somnolence APOLLO-1 10.1 13.9 15.8 3.8

APOLLO-2 11.8 17.5 21.5 6.3

Respiratory

Safety

Burden

(Mean Hours)

APOLLO-1 0.28 0.80 1.10 0.00

APOLLO-2 1.48 1.59 1.72 0.60

Table 2: Incidence of Common Adverse Events and Respiratory Safety Burden in APOLLO-1

and APOLLO-2 Trials[3]

The data suggests a dose-dependent increase in adverse events with oliceridine. While the

equianalgesic doses of oliceridine (0.35 mg and 0.5 mg) showed a numerically lower incidence

of nausea and vomiting compared to morphine in some instances, the differences were not

always statistically significant. The respiratory safety burden, a composite measure of

respiratory adverse events, also showed a trend towards being lower with oliceridine compared

to morphine, particularly at the lower doses.

ATHENA Study: Real-World Safety Data
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The ATHENA study was a Phase 3, open-label safety study that enrolled a broader population

of patients with moderate to severe acute pain from surgical or medical conditions.[1][6] This

trial provided additional safety data in a more "real-world" setting.

Key Findings from ATHENA:
Patient Population: 768 patients were treated with oliceridine, with the majority being

postoperative surgical patients.[6]

Safety Profile: Oliceridine was generally well-tolerated. The most common adverse events

were nausea (31%), constipation (11%), and vomiting (11%).[7]

Serious Adverse Events: Serious adverse events were reported in 2% of patients.[7]

Conclusion
The clinical trial program for oliceridine has demonstrated its efficacy in the management of

moderate to severe acute pain, with higher doses showing non-inferiority to morphine. The

unique mechanism of action as a G-protein biased agonist holds the promise of an improved

safety and tolerability profile. While the data from the APOLLO trials suggest a potential for

reduced gastrointestinal and respiratory adverse events compared to morphine, further

research and real-world evidence will be crucial to fully characterize its comparative safety

profile. The ATHENA study provides reassuring safety data in a broader patient population. For

researchers and drug development professionals, oliceridine represents a significant step in

the development of safer opioid analgesics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30881102/
https://pubmed.ncbi.nlm.nih.gov/30881102/
https://pubmed.ncbi.nlm.nih.gov/30881102/
https://www.iasp-pain.org/publications/pain-research-forum/papers-of-the-week/paper/117738-apollo-2-randomized-placebo-and-active-controlled-phase-iii-study-investigating/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6417853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6417853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6417853/
https://pubmed.ncbi.nlm.nih.gov/31162798/
https://pubmed.ncbi.nlm.nih.gov/31162798/
https://pubmed.ncbi.nlm.nih.gov/31162798/
https://pubmed.ncbi.nlm.nih.gov/31162798/
https://www.researchgate.net/publication/331650386_APOLLO-1_a_randomized_placebo_and_active-controlled_phase_III_study_investigating_oliceridine_TRV130_a_G_protein-biased_ligand_at_the_-opioid_receptor_for_management_of_moderate-to-severe_acute_pain_f
https://www.semanticscholar.org/paper/ATHENA%3A-A-Phase-3%2C-Open-Label-Study-Of-The-Safety-A-Bergese-Brzezinski/80ffb99dad6f035baac906943bbfdc985ec0cff2
https://www.semanticscholar.org/paper/ATHENA%3A-A-Phase-3%2C-Open-Label-Study-Of-The-Safety-A-Bergese-Brzezinski/80ffb99dad6f035baac906943bbfdc985ec0cff2
https://www.semanticscholar.org/paper/ATHENA%3A-A-Phase-3%2C-Open-Label-Study-Of-The-Safety-A-Bergese-Brzezinski/80ffb99dad6f035baac906943bbfdc985ec0cff2
https://www.semanticscholar.org/paper/ATHENA%3A-A-Phase-3%2C-Open-Label-Study-Of-The-Safety-A-Bergese-Brzezinski/80ffb99dad6f035baac906943bbfdc985ec0cff2
https://www.benchchem.com/product/b12397326#cross-study-comparison-of-oliceridine-clinical-trial-results
https://www.benchchem.com/product/b12397326#cross-study-comparison-of-oliceridine-clinical-trial-results
https://www.benchchem.com/product/b12397326#cross-study-comparison-of-oliceridine-clinical-trial-results
https://www.benchchem.com/product/b12397326#cross-study-comparison-of-oliceridine-clinical-trial-results
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12397326?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

